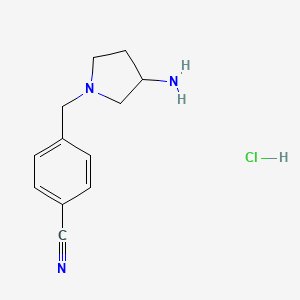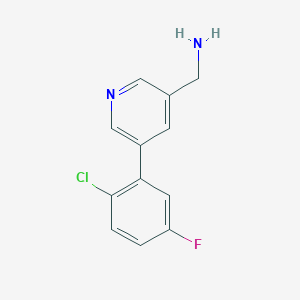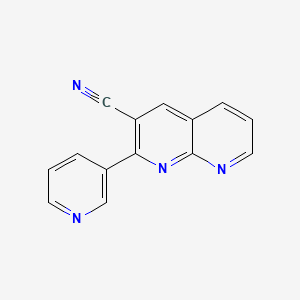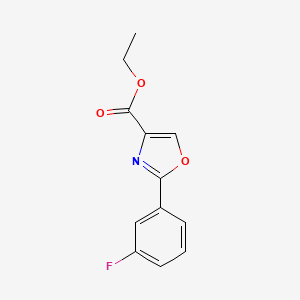
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with 3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound plays a crucial role in its biological activity by interacting with enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride can be compared with other similar compounds, such as:
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile: The non-hydrochloride form of the compound.
4-((3-Aminopyrrolidin-1-yl)methyl)benzamide: A structurally similar compound with an amide group instead of a nitrile group.
4-((3-Aminopyrrolidin-1-yl)methyl)benzaldehyde: A compound with an aldehyde group instead of a nitrile group. The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C12H16ClN3 |
|---|---|
Molecular Weight |
237.73 g/mol |
IUPAC Name |
4-[(3-aminopyrrolidin-1-yl)methyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C12H15N3.ClH/c13-7-10-1-3-11(4-2-10)8-15-6-5-12(14)9-15;/h1-4,12H,5-6,8-9,14H2;1H |
InChI Key |
QMXCJWXLLWCMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)CC2=CC=C(C=C2)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11873891.png)





![Spiro[2.4]heptan-4-ol, phenylcarbamate](/img/structure/B11873918.png)
![Phenyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B11873932.png)

![5-Isopropyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B11873948.png)

![ethyl N-[(Z)-1H-indol-3-ylmethylideneamino]carbamate](/img/structure/B11873961.png)
